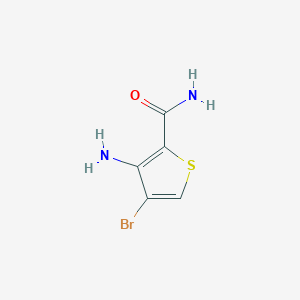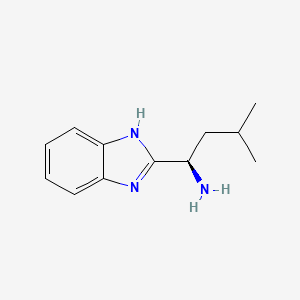
(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine
説明
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is a chiral compound featuring a benzimidazole ring attached to a butylamine chain with a methyl substituent. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide, such as 3-chloromethylbutylamine, in the presence of a base like potassium carbonate.
Resolution of Enantiomers: The racemic mixture obtained from the alkylation step can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form partially or fully saturated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated benzimidazole derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
科学的研究の応用
Chemistry
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains .
Medicine
Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry
In the material science field, ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is used in the development of new polymers and as a ligand in coordination chemistry.
作用機序
The biological activity of ®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine is primarily attributed to its ability to interact with nucleic acids and proteins. The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(5-Methyl-1H-benzimidazol-2-yl)-4-methylphenol
- 2-(5-Chloro-1H-benzimidazol-2-yl)-4-methylphenol
- 2-(5-Nitro-1H-benzimidazol-2-yl)-4-bromophenol
Uniqueness
®-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property is particularly valuable in medicinal chemistry, where the enantiomeric purity of a compound can significantly impact its efficacy and safety profile.
特性
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654453 | |
| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-60-3 | |
| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


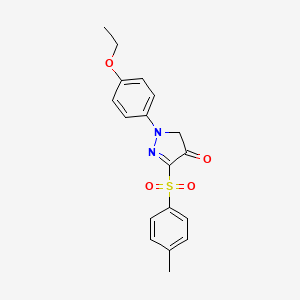
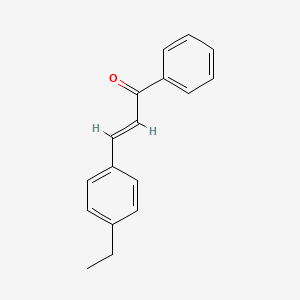
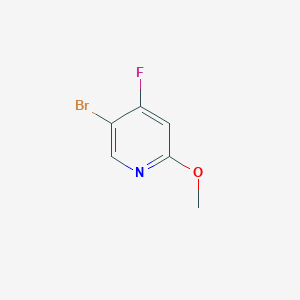
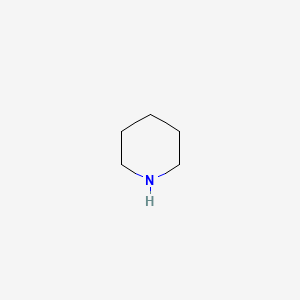
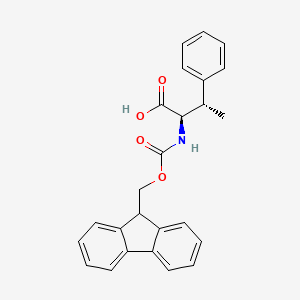
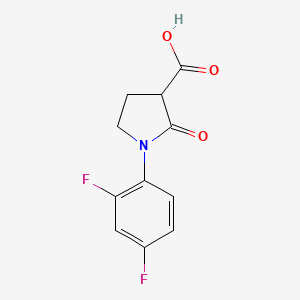
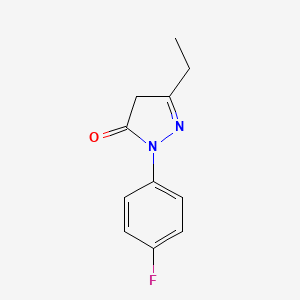
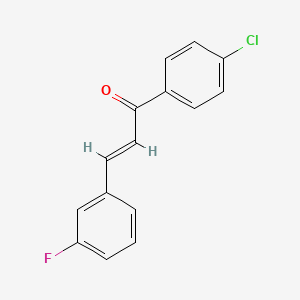
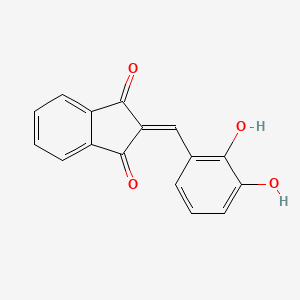

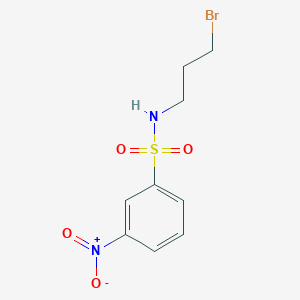
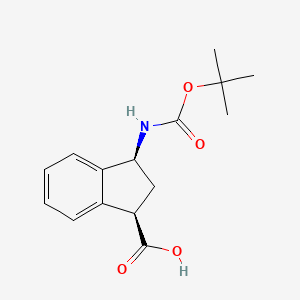
![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)
